molecular formula C4H5NOS B1601489 2(3H)-Thiazolone, 5-methyl- CAS No. 79307-64-5

2(3H)-Thiazolone, 5-methyl-

Cat. No. B1601489
CAS RN: 79307-64-5
M. Wt: 115.16 g/mol
InChI Key: ICMJQBNCXFJBPE-UHFFFAOYSA-N
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Description

“2(3H)-Thiazolone, 5-methyl-” is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as α-Angelica lactone, β,γ-Angelica lactone, δ2-Angelica lactone, 3-Pentenoic acid, 4-hydroxy-, γ-lactone, 4-Hydroxy-3-pentenoic acid γ-lactone, 5-Methylfuran-2 (3H)-one, Penten-3-oic acid, 4-hydroxy-, γ-lactone, 4-Hydroxypent-3-enoic acid lactone, γ-Methyl-β,γ-crotonolactone, 5-Methyl-2 (3H)-furanone, 2,3-Dihydro-5-methyl-2-furanone, 2-Oxo-5-methyl-2,3-dihydrofuran, NSC 654, Angelica lactone, 2,3-Dihydro-5-methylfuran-2-one, 5-Methyl-3H-furan-2-one, and 5-Methyl-2 (3H)-furanone (α-angelicalactone) .


Synthesis Analysis

The synthesis of “2(3H)-Thiazolone, 5-methyl-” and similar compounds has been a subject of research. The most promising and environmentally friendly methods are the preparation of 2 (5 H )-furanone and 5-hydroxy-2 (5 H )-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .


Molecular Structure Analysis

The molecular structure of “2(3H)-Thiazolone, 5-methyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The thermal decomposition reactions of “2(3H)-Thiazolone, 5-methyl-” and their methyl derivatives have been explored . Theoretical calculations of the barriers, reaction enthalpies, and the properties of these and intermediate species are reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3H)-Thiazolone, 5-methyl-” include a molecular weight of 98.0999 . The compound has a reduced pressure boiling point of 329.2 K at a pressure of 0.016 bar .

Scientific Research Applications

  • Chemical Kinetics and Thermal Decomposition

    • The thermal decomposition reactions of 2(3H) and 2(5H) furanones and their methyl derivatives have been explored . Theoretical calculations of the barriers, reaction enthalpies, and the properties of these and intermediate species are reported . The dominant features of the early decomposition chemistry of these compounds are simple hydrogen transfer and simultaneous ring opening reactions .
  • Organic Synthesis and Chemistry of Biologically Active Compounds

    • Data on 2(5H)-furanone, 5-hydroxy-2(5H)-furanone, and some substituted hydrofuranones suggest promising applications for organic synthesis and the chemistry of biologically active compounds . These compounds could be used to synthesize functionally substituted hydrofuranones .
  • Gas Phase Kinetics

    • The gas phase kinetics of 2(3H)-Furanone, 5-methyl- and similar compounds have been studied . This involves studying the behavior of these compounds in the gas phase, which can be useful in fields like atmospheric chemistry or combustion processes .
  • Thermal Decomposition

    • The thermal decomposition of 2(3H) and 2(5H) furanones and their methyl derivatives has been explored . This involves studying how these compounds break down when heated, which can be useful in fields like materials science or chemical engineering .

Safety And Hazards

The safety data sheet for “2(3H)-Thiazolone, 5-methyl-” indicates that it is a combustible liquid . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2(3H)-Thiazolone, 5-methyl-” could involve further exploration of its poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis, promising for organic synthesis and chemistry of biologically active compounds .

properties

IUPAC Name

5-methyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJQBNCXFJBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508681
Record name 5-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Thiazolone, 5-methyl-

CAS RN

79307-64-5
Record name 5-Methyl-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-thiazol-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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